molecular formula C18H24N2O2 B2524534 N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide CAS No. 299935-94-7

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide

Cat. No.: B2524534
CAS No.: 299935-94-7
M. Wt: 300.402
InChI Key: DEFXBPDTXXBFSR-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound’s structure consists of an adamantane core, which is a highly stable and rigid framework, substituted with a 4-amino-2-methoxyphenyl group and a carboxamide group.

Preparation Methods

The synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane with appropriate reagents to introduce the desired substituents . For instance, the reaction of adamantanecarboxylic acid with enamides can yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrobromic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially leading to bioactive effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXBPDTXXBFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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